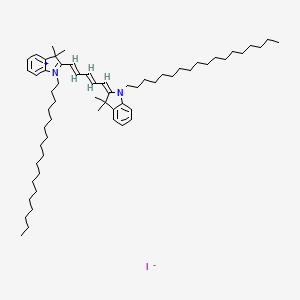

Cy5 dic18

Description

Properties

IUPAC Name |

(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H99N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCOKHVXAJYKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H99IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5 dic18 involves the condensation of indole derivatives with polymethine chainsThe final step involves the formation of the polymethine chain through a series of condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

Cy5 dic18 primarily undergoes substitution reactions due to the presence of reactive sites on the indole and polymethine chains. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the dye .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with modified fluorescence properties .

Scientific Research Applications

Fluorescent Labeling in Molecular Biology

Fluorescent Probes for Nucleic Acids and Proteins

Cy5 dic18 is widely utilized as a fluorescent label for nucleic acids and proteins. Its ability to emit light in the far-red spectrum (excitation at approximately 650 nm and emission at 670 nm) allows for minimal interference from biological autofluorescence, which is particularly advantageous in complex biological samples. This property enhances the sensitivity and specificity of detection methods such as:

- Fluorescence In Situ Hybridization (FISH)

- Microarray Analysis

- Real-Time PCR

| Application | Description |

|---|---|

| FISH | Used to visualize specific nucleic acid sequences within cells. |

| Microarrays | Allows simultaneous analysis of thousands of genes or proteins. |

| Real-Time PCR | Enables quantification of nucleic acids in real-time during amplification. |

Imaging and Diagnostics

In Vivo Imaging

This compound has been employed in various imaging techniques to visualize biological processes in living organisms. For instance, studies have demonstrated its utility in targeting epidermal growth factor receptors (EGFR) in cancer cells:

- Case Study: EGFR Targeting with Cy5 Conjugates

Nanoparticle Delivery Systems

This compound is also integrated into nanoparticle systems for drug delivery:

- Case Study: PBCA Nanocapsules

Quantitative Analysis Techniques

Fluorescence Resonance Energy Transfer (FRET)

This compound can serve as an acceptor dye in FRET experiments, allowing researchers to study molecular interactions:

- Data Table: FRET Efficiency with Cy5

| Donor Dye | Acceptor Dye | FRET Efficiency (%) |

|---|---|---|

| Cy3 | Cy5 | 45 |

| GFP | Cy5 | 50 |

This property facilitates the investigation of protein-protein interactions and conformational changes in biomolecules.

Applications in Proteomics

Fluorescent Immunoassays

This compound is instrumental in developing fluorescent immunoassays, which are crucial for detecting specific proteins within complex mixtures:

Mechanism of Action

The mechanism of action of Cy5 dic18 involves its integration into cell membranes due to its lipophilic nature. Once integrated, it fluoresces under specific wavelengths of light, allowing researchers to visualize and track cellular processes. The molecular targets include cell membrane components, and the pathways involved are primarily related to membrane dynamics and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanine Dyes with C18 Alkyl Chains

Cy3 DiC18

- Structure : Cy3 fluorophore (λₐbₛ/λₑₘ ~550/570 nm) + two C18 chains .

- Properties : Lower quantum yield (~0.3–0.4) compared to Cy5 DiC18, limiting sensitivity in deep-tissue imaging .

- Applications : Suitable for short-wavelength imaging in vitro (e.g., confocal microscopy) .

Cy7 DiC18 (DiR)

- Structure : Cy7 fluorophore (λₐbₛ/λₑₘ ~750/780 nm) + two C18 chains .

- Properties : NIR emission enables deeper tissue penetration but suffers from lower quantum yield (~0.2–0.3) compared to this compound .

- Applications: In vivo imaging (e.g., tumor tracking) and lipid nanoparticle tracing .

Cy2 DiC18

- Structure : Cy2 fluorophore (λₐbₛ/λₑₘ ~490/510 nm) + two C18 chains .

- Applications : Surface membrane staining in low-background environments .

Table 1: Photophysical Comparison of Cyanine Dyes

| Compound | λₐbₛ (nm) | λₑₘ (nm) | Quantum Yield | Key Application |

|---|---|---|---|---|

| Cy2 DiC18 | 490 | 510 | ~0.35 | Cell surface labeling |

| Cy3 DiC18 | 550 | 570 | ~0.40 | Confocal microscopy |

| This compound | 650 | 670 | ~0.46 | Membrane tracking |

| Cy7 DiC18 (DiR) | 750 | 780 | ~0.25 | In vivo imaging |

Fluorenyl-Based DiC18

Lipid Analogues with C18 Chains

diC18:1-Phosphatidic Acid (PA)

- Structure : Phosphatidic acid + two C18:1 acyl chains .

- Properties: Non-fluorescent; modulates enzyme activity (e.g., inhibits protein phosphatase 1) .

- Applications : Biochemical studies of lipid signaling .

diC18:1-Diacylglycerol (DAG)

- Structure : Diacylglycerol + two C18:1 chains .

- Properties : Activates enzymes like MGAT but less potent than PA .

- Applications : Lipid metabolism research .

Key Difference : These lipids lack fluorescence but share C18 chains for membrane integration, highlighting this compound’s dual role in imaging and membrane interaction .

Quantum Yield and Stability

Solubility and Cellular Uptake

- This compound’s solubility in organic solvents (e.g., DMSO) and lipid membranes enables direct cell labeling, unlike fluorenyl DiC18, which requires nanocarriers to avoid aggregation .

Spectral Range

- This compound bridges visible and NIR ranges, offering deeper penetration than Cy3/Cy2 and higher resolution than Cy7 .

Biological Activity

Cy5 dic18 is a cyanine dye that has garnered significant attention in biological research due to its unique fluorescent properties and versatility in various applications, particularly in imaging and drug delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a far-red fluorescent dye that belongs to the cyanine family. Its structure allows for effective labeling of biomolecules, facilitating visualization in various biological contexts. The dye exhibits low autofluorescence, making it suitable for use in live-cell imaging and other fluorescence-based assays.

The biological activity of this compound can be attributed to several key mechanisms:

- Mitochondrial Targeting : Cy5-labeled oligonucleotides have shown a propensity to accumulate at the mitochondrial membrane. This accumulation is driven by the high mitochondrial membrane potential, which attracts the positively charged cyanine molecules . Studies indicate that this targeting is not sequence-dependent but rather a characteristic of the dye itself .

- Endosomal Escape : Research has demonstrated that Cy5-labeled oligonucleotides encapsulated in polymeric nanocapsules can escape from endosomes into the cytoplasm without degradation. This property is crucial for effective delivery of therapeutic oligonucleotides to their target sites .

- Fluorescence Resonance Energy Transfer (FRET) : The use of FRET with Cy5 allows for monitoring the integrity of oligonucleotide conjugates during cellular uptake and release processes. This technique provides insights into the intracellular dynamics of drug delivery systems .

1. Nanocapsule Delivery Systems

A study investigated the use of poly(n-butylcyanoacrylate) (PBCA) nanocapsules for delivering Cy5-labeled oligonucleotides. The results showed successful uptake into endosomes and subsequent release at mitochondrial sites over a 48-hour period. The study utilized confocal laser scanning microscopy (CLSM) to visualize the colocalization of Cy5 signals with mitochondrial markers .

| Time Point (hours) | Fluorescence Intensity (a.u.) |

|---|---|

| 2 | 150 |

| 5 | 300 |

| 9 | 450 |

| 16 | 600 |

| 24 | 750 |

| 48 | 900 |

2. Biodistribution Studies

In biodistribution analyses involving Cy5.5-labeled interferon alpha-2a (IFNα2a), researchers tracked the distribution of the labeled compound in various animal models. The studies indicated that Cy5.5 effectively labels proteins for tracking within biological systems, showcasing its utility in therapeutic applications .

Research Findings

Recent investigations have highlighted several critical findings regarding the biological activity of this compound:

- Photostability : Compared to other fluorophores, Cy5 exhibits significant photostability, making it ideal for prolonged imaging sessions .

- Labeling Efficiency : The dye's ability to form stable conjugates with proteins and nucleic acids enhances its application in immunohistochemistry and flow cytometry .

- Applications in Disease Models : this compound has been employed in various disease models, including cancer and infectious diseases, where it aids in visualizing cellular processes and drug interactions at a molecular level .

Q & A

Q. What are the key considerations for designing reproducible experiments involving Cy5 dic18?

To ensure reproducibility, researchers must document synthesis protocols (e.g., reaction conditions, purification steps) and characterization methods (e.g., NMR, HPLC purity assessments) in detail. Experimental sections should specify solvent systems, temperature controls, and storage conditions, as these factors influence this compound's stability and performance. Cross-referencing with established protocols from peer-reviewed literature is critical to validate methodology .

Q. How should researchers validate the identity and purity of this compound in synthetic workflows?

Newly synthesized this compound requires structural confirmation via H/C NMR, high-resolution mass spectrometry (HRMS), and UV-Vis absorption spectra. Purity must be assessed using HPLC (>95% purity threshold). For known compounds, cite prior studies confirming identity; for novel derivatives, provide full spectroscopic datasets in supplementary materials .

Q. What statistical methods are recommended for analyzing this compound’s photophysical data (e.g., fluorescence lifetime, quantum yield)?

Use time-correlated single-photon counting (TCSPC) for fluorescence lifetime analysis, paired with Gaussian fitting to account for instrument response. Quantum yield calculations should reference standard dyes (e.g., Rhodamine B) under identical solvent conditions. Report mean ± standard deviation across triplicate measurements and perform ANOVA to assess significance .

Advanced Research Questions

Q. How can conflicting reports on this compound’s photostability in aqueous vs. organic solvents be resolved?

Contradictions often arise from solvent polarity, oxygen content, or excitation power variations. Design controlled experiments comparing this compound’s degradation kinetics under inert (N-purged) vs. aerobic conditions, using standardized light sources. Incorporate electron microscopy or FTIR to track structural changes. Cross-validate findings with independent labs and publish raw datasets for transparency .

Q. What methodologies address low labeling efficiency of this compound in live-cell imaging studies?

Optimize reaction pH (7.4–8.2) and temperature (25–37°C) to balance dye-cell membrane interactions. Use confocal microscopy with low-intensity illumination to minimize photobleaching. Quantify labeling efficiency via flow cytometry and compare with alternative dyes (e.g., Cy3). Include negative controls (untreated cells) to account for autofluorescence .

Q. How should researchers interpret discrepancies in this compound’s fluorescence quantum yield (Φ) across publications?

Discrepancies may stem from solvent effects, reference dye selection, or instrument calibration. Replicate Φ measurements using a unified protocol (e.g., integrating sphere method) and report solvent refractive indices. Perform meta-analyses of published Φ values to identify outliers and propose standardized reporting criteria .

Data Management and Ethical Questions

Q. What guidelines ensure ethical use of this compound in animal studies?

Adhere to institutional animal care protocols (IACUC) for dye administration, including dose limits (<1 mg/kg) and monitoring for toxicity. Publish full experimental conditions (e.g., injection sites, imaging duration) and anonymize raw data to protect reproducibility without compromising ethical standards .

Q. How can researchers share large spectral datasets for this compound derivatives without overwhelming main manuscripts?

Deposit raw NMR, MS, and HPLC chromatograms in public repositories (e.g., Zenodo, Figshare) with DOI links. In the main text, summarize key spectral peaks (e.g., λ values) and refer readers to supplementary tables for full datasets. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata curation .

Theoretical and Comparative Analysis

Q. What computational models predict this compound’s aggregation behavior in biological buffers?

Apply molecular dynamics (MD) simulations using software like GROMACS to model dye-solvent interactions. Compare predicted aggregation thresholds (e.g., critical micelle concentration) with experimental dynamic light scattering (DLS) data. Validate models against published crystallography or TEM studies .

Q. How does this compound’s Förster resonance energy transfer (FRET) efficiency compare to newer NIR dyes?

Perform side-by-side FRET assays with this compound and competitors (e.g., Cy7, Alexa Fluor 750) using identical donor-acceptor pairs (e.g., Cy3-Cy5). Calculate energy transfer efficiency () via donor quenching and fit data to theoretical distance () models. Highlight trade-offs between brightness, photostability, and tissue penetration depth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.